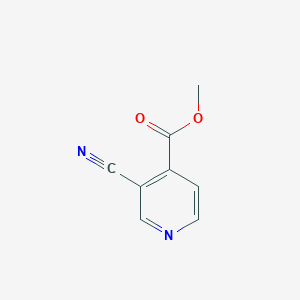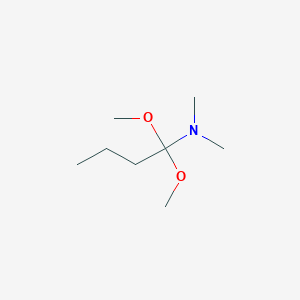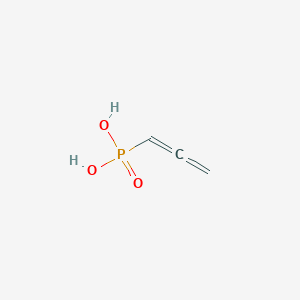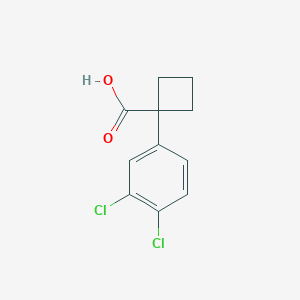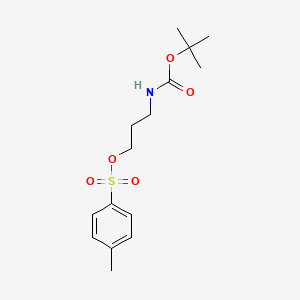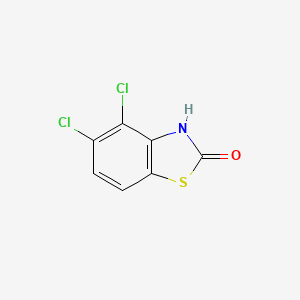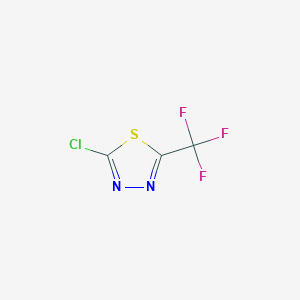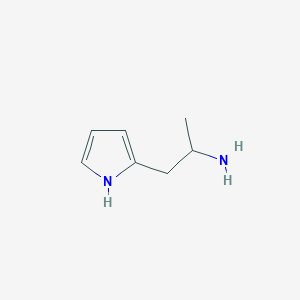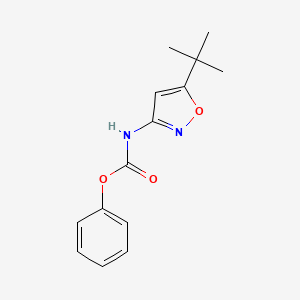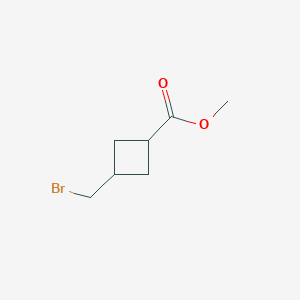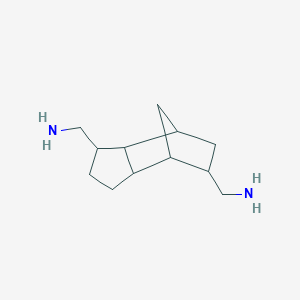![molecular formula C14H20Cl2N2O6P2 B1601822 1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride CAS No. 151538-79-3](/img/structure/B1601822.png)
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride
Overview
Description
1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride is a modified viologen compound. Viologens are quaternary salts derived from 4,4’-bipyridine, known for their electron-transfer properties and applications in various fields such as electrochromic displays and optically switchable devices
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-bipyridine and 2-bromoethylphosphonic acid.
Reaction: The 4,4’-bipyridine undergoes a nucleophilic substitution reaction with 2-bromoethylphosphonic acid in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various chemical reactions, including:
Oxidation-Reduction: As a viologen derivative, it exhibits redox properties, undergoing reversible one-electron reduction to form a stable radical cation.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of phosphonoethyl groups.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium dithionite and oxidizing agents such as ferric chloride.
Substitution: Typical conditions involve the use of bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Redox Reactions: The major products are the radical cation and the fully reduced form of the compound.
Substitution Reactions: Products vary depending on the nucleophile used but generally involve the replacement of the phosphonoethyl group.
Scientific Research Applications
1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its redox properties. The compound can undergo reversible electron transfer, forming a stable radical cation. This redox activity is crucial for its function as an electrochromic material and in other applications. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Viologen (Paraquat): Known for its use as a herbicide and its toxic properties.
Diethyl Viologen: Similar redox properties but different substituents affecting its solubility and reactivity.
Dibenzyl Viologen: Used in electrochromic applications with distinct optical properties.
Uniqueness
1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to the presence of phosphonoethyl groups, which enhance its solubility, stability, and functionality in various applications. This makes it a versatile compound for research and industrial use .
Properties
IUPAC Name |
2-[4-[1-(2-phosphonoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethylphosphonic acid;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6P2.2ClH/c17-23(18,19)11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-24(20,21)22;;/h1-8H,9-12H2,(H2-2,17,18,19,20,21,22);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYQWVWYKLGFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCP(=O)(O)O)CCP(=O)(O)O.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566223 | |
| Record name | 1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151538-79-3 | |
| Record name | 1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

